molecular formula C19H19NO5S B213989 (E)-4-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID

(E)-4-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID

Cat. No.: B213989
M. Wt: 373.4 g/mol
InChI Key: ZKYIULIRTLREAV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a dimethylphenyl group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multi-step organic reactions. The initial steps often include the formation of the thienyl and dimethylphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thienyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-4-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid
  • (E)-4-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both thienyl and dimethylphenyl groups.

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-4-[[4-(2,5-dimethylphenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C19H19NO5S/c1-10-5-6-11(2)13(9-10)16-12(3)26-18(17(16)19(24)25-4)20-14(21)7-8-15(22)23/h5-9H,1-4H3,(H,20,21)(H,22,23)/b8-7+

InChI Key

ZKYIULIRTLREAV-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=C2C(=O)OC)NC(=O)/C=C/C(=O)O)C

SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=C2C(=O)OC)NC(=O)C=CC(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=C2C(=O)OC)NC(=O)C=CC(=O)O)C

Origin of Product

United States

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